N-[3-(3-oxobutanoyl)phenyl]acetamide
Overview
Description
N-[3-(3-oxobutanoyl)phenyl]acetamide is an organic compound with the molecular formula C12H13NO3. It is characterized by the presence of a phenyl ring substituted with an acetamide group and a 3-oxobutanoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-oxobutanoyl)phenyl]acetamide typically involves the acylation of aniline derivatives. One common method is the reaction of 3-oxobutanoyl chloride with 3-aminoacetophenone in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-oxobutanoyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
N-[3-(3-oxobutanoyl)phenyl]acetamide has several applications in scientific research:
Organic Electronics: It is used as an additive in organic solar cells to enhance stability and efficiency by acting as an antioxidant.
Pharmaceuticals: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(3-oxobutanoyl)phenyl]acetamide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. In organic solar cells, it acts as an electron transport layer, improving charge collection and reducing recombination losses . In pharmaceuticals, its biological activity is attributed to its ability to modulate specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: Similar in structure but lacks the 3-oxobutanoyl group.
Phenylacetamide: Contains a phenyl ring and an acetamide group but lacks additional substituents.
N-(4-(3-oxobutanoyl)phenyl)acetamide: A closely related compound with similar functional groups.
Uniqueness
N-[3-(3-oxobutanoyl)phenyl]acetamide is unique due to the presence of both the acetamide and 3-oxobutanoyl groups, which confer specific chemical and physical properties. This dual functionality makes it particularly useful in applications requiring both stability and reactivity .
Properties
IUPAC Name |
N-[3-(3-oxobutanoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-8(14)6-12(16)10-4-3-5-11(7-10)13-9(2)15/h3-5,7H,6H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUKILBRTBBFIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC(=CC=C1)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.